N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Description
N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a heterocyclic amide derivative characterized by a butanamide backbone substituted with a 3-methylphenyl group and a sulfanyl-linked imidazoquinazoline moiety.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-16-10-8-9-15(4)13-16)31-24-26-18-12-7-6-11-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXGTQSAFKPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinazoline core, followed by the introduction of the sulfanyl group and the butanamide side chain. Common reagents used in these steps include isopropylamine, acyl chlorides, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related analogs from the literature:
Pharmacological and Functional Insights
- Sulfanyl and Heterocyclic Moieties : The sulfanyl group in the target compound and analogs (e.g., ) is critical for hydrogen bonding and enzyme inhibition, as seen in molecular docking studies .
- Amide Backbone : The butanamide/benzamide core facilitates structural rigidity and bioavailability, a feature shared with pyrazole and oxadiazole derivatives .
Biological Activity
N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazoquinazoline core, which is known for its diverse biological activities. The presence of a sulfanyl group and a butanamide moiety contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For example:
- Cell Line Studies : In vitro tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The IC50 values indicate strong inhibitory effects, with some studies reporting values as low as 0.43 µM for HCT116 cells .
Table 1: Anticancer Activity Against Different Cell Lines
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, activating caspase pathways that promote cell death .
- Inhibition of Cell Migration : Studies utilizing Transwell assays demonstrated that treatment with this compound significantly reduced the migration of cancer cells, suggesting potential anti-metastatic properties .
- Regulation of Protein Expression : The compound affects the expression of key proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin, indicating a role in modulating cellular plasticity associated with cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-donating groups on the imidazoquinazoline core enhances α-glucosidase inhibitory activity, which is relevant for diabetes management and may indicate broader metabolic effects .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-donating groups | Increased potency against α-glucosidase | |
| Sulfanyl group | Enhanced anticancer activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical settings:
- In Vivo Models : Animal studies have demonstrated significant tumor reduction in xenograft models treated with this compound compared to control groups.
- Combination Therapies : Preliminary investigations into combination therapies with established chemotherapeutics suggest enhanced efficacy and reduced side effects when used alongside traditional agents.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide?
- Methodology : Synthesis involves sequential steps: (i) construction of the imidazoquinazoline core via cyclocondensation of anthranilic acid derivatives, (ii) introduction of the sulfanyl group through nucleophilic substitution (e.g., using NaSH or thiourea), and (iii) coupling the butanamide moiety via carbodiimide-mediated amidation. Key parameters include solvent choice (DMF or DCM), temperature control (60–80°C), and catalyst use (e.g., triethylamine). Yield optimization requires careful purification via column chromatography .
Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (1H/13C) : To verify substituent positions and stereochemistry (e.g., distinguishing imidazoquinazoline ring protons at δ 7.2–8.5 ppm).
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodology : Start with in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., EGFR kinase) using PDB structures. Focus on sulfanyl and amide groups as hydrogen bond donors.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Validate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites.
- Orthogonal assays : Confirm cytotoxicity via apoptosis markers (Annexin V) alongside MTT .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with fluorophenyl) and test activity.
- Pharmacophore mapping : Identify critical groups (e.g., sulfanyl for kinase inhibition).
- QSAR models : Corrogate logP, polar surface area, and IC₅₀ data .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent studies : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS. Monitor liver enzymes (ALT/AST) and histopathology.
- Toxicokinetics : Calculate AUC, Cₘₐₓ, and half-life. Compare with in vitro metabolic stability (e.g., microsomal incubation) .
Methodological Challenges and Solutions
Q. How to address low yield during the sulfanyl group incorporation step?
- Solution :
- Optimize reaction time (2–4 hrs vs. overnight) to minimize side reactions.
- Use protecting groups (e.g., Boc) for the imidazoquinazoline NH to prevent oxidation.
- Switch to a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity .
Q. What techniques mitigate solubility issues in biological assays?
- Solution :
- Co-solvents : Use DMSO (≤1% v/v) with PBS for aqueous dilution.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
- Prodrug design : Introduce hydrolyzable esters to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
